molecular formula C10H19ClN2O2 B1478766 2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one CAS No. 2097992-96-4

2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one

Cat. No.: B1478766
CAS No.: 2097992-96-4
M. Wt: 234.72 g/mol
InChI Key: JHVLTGKZYHMWDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one is characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of a multi-step procedure to synthesize structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A series of compounds, including those with a structure related to the queried chemical, were synthesized and tested for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These compounds exhibited significant antiarrhythmic and hypotensive effects, which were attributed to their alpha-adrenolytic properties. This suggests a potential application in treating cardiovascular disorders (Malawska et al., 2002).

Antidepressant Drug Potential

  • Another study synthesized new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, aiming to discover new classes of antidepressants. These compounds showed high nanomolar affinity, suggesting potential use in treating depression (Martínez et al., 2001).

Alpha-adrenoceptors Affinity and Antagonistic Properties

  • Research into 1,4-substituted piperazine derivatives highlighted their affinity toward alpha 1- and alpha 2-receptors, with significant antagonistic potency against alpha 1-adrenoceptors. This research may contribute to the development of new treatments for conditions influenced by these receptors (Marona et al., 2011).

Antimycobacterial Activity

  • Compounds with a similar structure were assessed for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, showing potent antitubercular agents with low toxicity profiles. This indicates potential applications in developing new treatments for tuberculosis (Jallapally et al., 2014).

Molecular Design and Drug Development

  • Studies have also focused on the design, synthesis, and pharmacological evaluation of derivatives for their potential use in oncology, indicating a broader application of similar compounds in therapeutic and diagnostic applications (Abate et al., 2011).

Properties

IUPAC Name

2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O2/c1-9(11)10(14)13-5-3-12(4-6-13)7-8-15-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVLTGKZYHMWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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